N-(3-chloro-4-methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide
CAS No.:
Cat. No.: VC9676469
Molecular Formula: C19H16ClN3O3
Molecular Weight: 369.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H16ClN3O3 |
|---|---|
| Molecular Weight | 369.8 g/mol |
| IUPAC Name | N-(3-chloro-4-methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide |
| Standard InChI | InChI=1S/C19H16ClN3O3/c1-26-17-9-7-14(11-15(17)20)21-18(24)12-23-19(25)10-8-16(22-23)13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,21,24) |
| Standard InChI Key | NLZKDNIDMDUKIZ-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3)Cl |
| Canonical SMILES | COC1=C(C=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, N-(3-chloro-4-methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide, delineates its core structure:
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Arylacetamide backbone: A 3-chloro-4-methoxyaniline group connected to a pyridazinone moiety through an acetamide linker.
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Pyridazinone core: A six-membered aromatic ring containing two adjacent nitrogen atoms at positions 1 and 2, with a ketone group at position 6 and a phenyl substituent at position 3.
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Substituent effects: The electron-withdrawing chlorine (C₆H₃ClOCH₃) and electron-donating methoxy group on the phenyl ring modulate electronic properties, influencing reactivity and biological interactions .
The molecular formula is C₁₉H₁₅ClN₃O₃, with a molar mass of 383.80 g/mol. Key structural features were confirmed via spectroscopic methods:
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¹H NMR (400 MHz, DMSO-d₆): δ 8.25 (t, J = 5.6 Hz, NH), 7.34–7.16 (m, aromatic protons), 4.73 (s, CH₂), 3.81 (s, OCH₃) .
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IR spectroscopy: Peaks at 1703 cm⁻¹ (C=O stretch) and 1646 cm⁻¹ (pyridazinone C=O) .
Synthesis and Purification
Synthetic Routes
A three-step synthesis protocol is commonly employed (Fig. 1):
Step 1: Chlorination of 4-Methoxyaniline
4-Methoxyaniline undergoes electrophilic aromatic chlorination using Cl₂ gas in acetic acid, yielding 3-chloro-4-methoxyaniline. Reaction conditions (25°C, 12 hr) prevent over-chlorination.
Step 2: Acetamide Formation
3-Chloro-4-methoxyaniline reacts with 2-chloroacetyl chloride in anhydrous dichloromethane (DCM) under nitrogen, catalyzed by triethylamine. This yields N-(3-chloro-4-methoxyphenyl)-2-chloroacetamide (78% yield) .
Step 3: Pyridazinone Coupling
The chloroacetamide intermediate reacts with 3-phenyl-6-hydroxypyridazine in DMF at 80°C for 24 hr. Nucleophilic substitution at the pyridazine’s 1-position forms the final product, purified via reverse-phase HPLC (Phenomenex Luna C₁₈ column, 10–50% acetonitrile gradient) .
Optimization Challenges
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Solvent selection: DMF enhances nucleophilicity but requires rigorous drying to prevent hydrolysis .
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Purification: Co-eluting byproducts necessitate gradient elution with 0.1% trifluoroacetic acid to improve peak resolution .
Physicochemical and Spectroscopic Characterization
Physical Properties
| Property | Value | Method |
|---|---|---|
| Melting Point | 198–200°C | Differential Scanning Calorimetry |
| Solubility | 2.1 mg/mL in DMSO | Shake-flask method |
| LogP (Octanol-Water) | 3.2 ± 0.1 | HPLC retention time |
| pKa | 9.8 (pyridazinone NH) | Potentiometric titration |
Spectroscopic Data
Mass Spectrometry:
¹³C NMR (100 MHz, DMSO-d₆):
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δ 166.2 (C=O, acetamide), 158.9 (C=O, pyridazinone), 139.3–125.7 (aromatic carbons), 54.3 (CH₂), 20.8 (OCH₃) .
Chemical Reactivity and Derivative Formation
Electrophilic Substitution
The phenylpyridazinone core undergoes nitration at position 5 using HNO₃/H₂SO₄, yielding a nitro derivative (72% yield).
Nucleophilic Reactions
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Chlorine displacement: The 3-chloro group on the phenyl ring reacts with amines (e.g., piperazine) in DMF at 60°C, forming secondary amines .
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Methoxy deprotection: BBr₃ in DCM cleaves the methoxy group to a hydroxyl, enabling further functionalization .
Oxidation and Reduction
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Pyridazinone reduction: NaBH₄ selectively reduces the ketone to an alcohol, though over-reduction degrades the ring.
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Sulfide formation: Reaction with Lawesson’s reagent converts the acetamide carbonyl to a thioamide .
Applications in Drug Development
Lead Optimization Strategies
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Bioisosteric replacement: Substituting the pyridazinone with triazinone improved aqueous solubility (LogP 2.9) but reduced COX-2 affinity .
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Prodrug design: Esterification of the methoxy group enhanced oral bioavailability in rats (F = 58% vs. 22% for parent compound) .
Patent Landscape
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